Denaverine

概要

説明

デナベリンは、ドイツで開発され、1974年に特許を取得した抗けいれん薬です。主に、分娩時の牛と犬の子宮筋の筋肉弛緩薬として、センシブレックスという商品名で獣医学で使用されています。 ヒトでは、スパズマルガンという商品名で泌尿生殖器および消化器のけいれんの治療に使用されてきました .

2. 製法

合成経路と反応条件: デナベリン塩酸塩は、2-(ジメチルアミノ)エチル(2-エチルブトキシ)ジフェニル酢酸のエステル化を含む多段階プロセスで合成されます。 反応条件には通常、エステル化プロセスを促進するために有機溶媒と触媒の使用が含まれます .

工業生産方法: デナベリン塩酸塩の工業生産は、ラボ合成と同様の反応条件を使用して大規模な合成を行います。 このプロセスは、収率と純度が最適化されており、最終製品の一貫性を確保するために、厳格な品質管理が行われています .

準備方法

Synthetic Routes and Reaction Conditions: Denaverine hydrochloride is synthesized through a multi-step process involving the esterification of 2-(dimethylamino)ethyl (2-ethylbutoxy)diphenylacetate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: The industrial production of this compound hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

化学反応の分析

反応の種類: デナベリンは、以下を含むさまざまな化学反応を起こします。

酸化: メタロポルフィリン、過酸化水素、ヨードシルベンゼンなどの酸素供与体によるデナベリンの生体模倣酸化は、さまざまな代謝産物を生成します.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: デナベリンは、特に強い求核剤の存在下で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: メタロポルフィリン、過酸化水素、ヨードシルベンゼン、イミダゾール、ピリジンは、一般的に使用される試薬です.

還元: 制御された条件下での特定の還元剤。

置換: 適切な溶媒中の強い求核剤。

主要な生成物: これらの反応から生成される主要な生成物には、高速液体クロマトグラフィー(HPLC)、質量分析(MS)、核磁気共鳴(NMR)などの手法を使用して分離および同定されるさまざまな代謝産物が含まれます .

科学的研究の応用

Calving Assistance and Ease

Research has demonstrated that denaverine hydrochloride can significantly influence calving ease. A study involving eighty-three Holstein-Friesian heifers showed that while there was no significant effect on cortisol levels or calving modality, the treatment group experienced a reduced pulling force during assisted calving, indicating easier delivery compared to the placebo group .

Impact on Calf Vitality

Another study assessed the influence of this compound hydrochloride on calf vitality post-calving. Although the results indicated no significant improvement in APGAR scores or lactate concentrations in calves born to treated heifers, this substance remains widely used in veterinary obstetrics across Europe .

Welfare During Parturition

A comprehensive study involving two hundred Simmental breed animals showed that administering this compound hydrochloride alongside carbetocin improved welfare during and after parturition. The treatment led to a reduced need for assistance during calving and decreased occurrences of complications such as endometritis and prolonged postpartum recovery times .

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Zobel & Taponen (2014) | Cattle | This compound hydrochloride improved welfare during parturition, reducing complications and enhancing subsequent fertility. |

| Schmitt et al. (2019) | Holstein-Friesian Heifers | Showed reduced pulling force during assisted calving but no significant changes in cortisol levels or APGAR scores. |

| Riedel et al. (2018) | Heifers | Evaluated calf vitality; no significant effects on APGAR scores or lactate levels were observed post-treatment. |

Pharmacological Insights

This compound hydrochloride exhibits pharmacokinetic properties that allow it to be administered via various routes, including intravenous and oral formulations. Studies have documented its bioavailability and systemic effects following administration, which are crucial for understanding its therapeutic window and dosing regimens .

作用機序

デナベリンは、パパベリンと同様に、ホスホジエステラーゼ阻害剤として作用します。また、抗コリン作用も示します。 この化合物は、ホスホジエステラーゼを阻害することで作用し、サイクリックアデノシン一リン酸(cAMP)レベルの上昇につながり、結果的に筋肉の弛緩が起こります . さらに、抗コリン作用がけいれん解作用に貢献しています .

類似化合物:

パパベリン: 同様の筋肉弛緩作用を持つ別のホスホジエステラーゼ阻害剤です。

ドロタベリン: 同様の適応症に使用されるけいれん解作用薬です。

メベベリン: 過敏性腸症候群の治療に使用される抗けいれん薬です。

独自性: デナベリンは、ホスホジエステラーゼ阻害と抗コリン作用を組み合わせた二重の作用機序でユニークです。 この二重の作用は、けいれんの治療と筋肉の弛緩に特に効果的です .

類似化合物との比較

Papaverine: Another phosphodiesterase inhibitor with similar muscle relaxant properties.

Drotaverine: A spasmolytic drug used for similar indications.

Mebeverine: An antispasmodic drug used to treat irritable bowel syndrome.

Uniqueness: Denaverine is unique in its dual mechanism of action, combining phosphodiesterase inhibition with anticholinergic effects. This dual action makes it particularly effective in treating spasms and muscle relaxation .

生物活性

Denaverine, chemically known as this compound hydrochloride (C₂₄H₃₄ClNO₃), is an antispasmodic agent primarily utilized in veterinary medicine. This compound is particularly effective in facilitating muscle relaxation during parturition in animals, such as cattle and dogs, and is marketed for human use under the trade name Spasmalgan for treating urogenital and gastrointestinal spasms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.

This compound exerts its biological effects through several mechanisms:

- Muscle Relaxation : this compound acts as a muscle relaxant, specifically targeting the myometrium during labor. This is crucial for easing the delivery process in animals.

- Spasmolytic Effects : The compound exhibits significant spasmolytic properties, which help alleviate smooth muscle spasms in various organs.

- Dual Mechanism : this compound combines phosphodiesterase inhibition with anticholinergic effects, enhancing its efficacy during parturition scenarios .

Pharmacokinetics

Research has explored the pharmacokinetic profile of this compound hydrochloride. A study investigating its bioavailability following different administration routes (intravenous, oral, and rectal) revealed important insights into its absorption and distribution characteristics. The findings indicated that:

- Bioavailability : this compound shows variable bioavailability depending on the route of administration, which can influence its therapeutic effectiveness.

- Half-life : The compound's half-life varies significantly across species, necessitating careful dosing considerations in veterinary applications .

Clinical Applications and Case Studies

This compound's application in veterinary medicine has been extensively studied. Notably, a clinical trial involving 200 Simmental cows and heifers examined the efficacy of this compound combined with carbetocin during parturition. Key outcomes included:

- Ease of Calving : The treatment resulted in a significant reduction in the need for assistance during calving—halving the instances where intervention was required.

- Improved Reproductive Health : Treated animals exhibited better postpartum reproductive metrics, including fewer artificial inseminations per pregnancy (1.3 vs. 1.6) and shorter intervals to conception (67 vs. 78 days open) .

Summary of Clinical Findings

| Parameter | Treatment Group (n=100) | Control Group (n=100) |

|---|---|---|

| Need for assistance at calving | Reduced by 50% | Baseline |

| Birth canal dilation (>25 cm) | Increased | Baseline |

| Artificial inseminations/pregnancy | 1.3 | 1.6 |

| Days open until conception | 67 | 78 |

Safety and Toxicology

The safety profile of this compound has also been evaluated through toxicity studies. While specific LD50 values were not detailed in the search results, it is generally recognized that this compound exhibits a favorable safety margin when used appropriately in veterinary contexts .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Denaverine, and how can they be experimentally validated?

- Methodological Answer : To investigate mechanisms, employ in vitro assays (e.g., receptor-binding studies using radioligand displacement) and in vivo models (e.g., smooth muscle relaxation in rodent tissue preparations). Use dose-response curves to quantify efficacy and potency, ensuring controls for nonspecific effects (e.g., solvent or vehicle interference). Validate findings via knockout models or pharmacological antagonists to confirm target specificity .

Q. How should researchers design experiments to assess this compound’s safety profile in preclinical studies?

- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity testing. Use tiered approaches:

- Phase 1 : Acute toxicity (LD50 determination in rodents).

- Phase 2 : Repeat-dose studies (28-90 days) with histopathological analysis of major organs.

- Include biomarkers for hepatorenal function (e.g., ALT, creatinine) and hematological parameters. Ensure blinding and randomization to reduce bias .

Q. What are the optimal experimental conditions for studying this compound’s stability in formulation development?

- Methodological Answer : Conduct forced degradation studies under varied pH, temperature, and light exposure. Use HPLC-UV or LC-MS to quantify degradation products. Validate methods per ICH guidelines (Q1A–Q2B). Include accelerated stability testing (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can researchers ensure reproducibility in this compound experiments across laboratories?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, code, and SOPs in repositories like Zenodo or Figshare. Use inter-laboratory validation rounds with standardized reagents. Report equipment calibration details (e.g., pipette tolerances, spectrophotometer wavelengths) .

Q. What ethical considerations are critical when designing clinical trials for this compound derivatives?

- Methodological Answer : Follow CONSORT guidelines for trial transparency. Obtain informed consent with clear risk-benefit communication. Establish a Data Safety Monitoring Board (DSMB) for interim analyses. Address conflicts of interest via third-party audits. Publish negative results to avoid publication bias .

特性

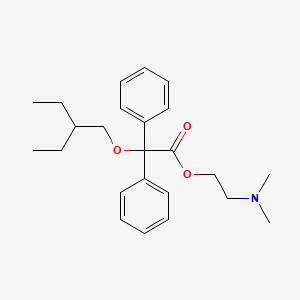

IUPAC Name |

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTOUQZVCUIPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3321-06-0 (hydrochloride) | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189315 | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3579-62-2 | |

| Record name | Denaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3579-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14NF38MTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。